molecular formula C26H28N4O3S B2962560 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683762-63-2

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2962560
CAS No.: 683762-63-2
M. Wt: 476.6
InChI Key: ACOZJRRMKDVSFJ-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzodiazole moiety Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole moiety, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide can be compared with other benzodiazole derivatives:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)20-16-14-19(15-17-20)26(31)29-22-11-7-6-10-21(22)25-27-23-12-8-9-13-24(23)28-25/h6-17H,3-5,18H2,1-2H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOZJRRMKDVSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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